![molecular formula C16H23N3O4S B2716834 4-[(1,1-Dioxothian-4-yl)methyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one CAS No. 2380069-28-1](/img/structure/B2716834.png)
4-[(1,1-Dioxothian-4-yl)methyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1,1-Dioxothian-4-yl)methyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one, also known as DTMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DTMP is a piperazine derivative that has been studied for its biological and pharmacological properties.
Scientific Research Applications
4-[(1,1-Dioxothian-4-yl)methyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, 4-[(1,1-Dioxothian-4-yl)methyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one has been studied for its potential as a drug candidate for the treatment of various diseases, including anxiety and depression. In neuroscience, 4-[(1,1-Dioxothian-4-yl)methyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one has been studied for its potential as a tool to study the function of certain neurotransmitter receptors. In cancer research, 4-[(1,1-Dioxothian-4-yl)methyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one has been studied for its potential as a chemotherapeutic agent.
Mechanism of Action
4-[(1,1-Dioxothian-4-yl)methyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in various physiological processes, including learning and memory, and has been implicated in various diseases, including Alzheimer's disease and schizophrenia. 4-[(1,1-Dioxothian-4-yl)methyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one binds to the α7 nAChR with high affinity and inhibits its activity, leading to a decrease in the release of neurotransmitters such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
4-[(1,1-Dioxothian-4-yl)methyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 4-[(1,1-Dioxothian-4-yl)methyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one inhibits the release of dopamine and norepinephrine in the brain, leading to a decrease in locomotor activity and anxiolytic effects. In vivo studies have shown that 4-[(1,1-Dioxothian-4-yl)methyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one has antipsychotic effects and can improve cognitive function in animal models of schizophrenia.
Advantages and Limitations for Lab Experiments
4-[(1,1-Dioxothian-4-yl)methyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one has several advantages for lab experiments, including its high affinity and selectivity for the α7 nAChR, making it a useful tool for studying the function of this receptor. However, 4-[(1,1-Dioxothian-4-yl)methyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one has limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 4-[(1,1-Dioxothian-4-yl)methyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one. One direction is to study its potential as a drug candidate for the treatment of various diseases, including anxiety, depression, and schizophrenia. Another direction is to study its potential as a tool for studying the function of the α7 nAChR and its role in various physiological processes. Additionally, future research could focus on improving the solubility and reducing the toxicity of 4-[(1,1-Dioxothian-4-yl)methyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one for use in lab experiments.
Synthesis Methods
4-[(1,1-Dioxothian-4-yl)methyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one can be synthesized using a multi-step process that involves the reaction of 4-(2-methoxypyridin-4-yl)piperazine-1-carboxylic acid with thionyl chloride to form 4-(2-methoxypyridin-4-yl)piperazine-1-carbonyl chloride. This compound is then reacted with 1,1-dioxo-4-thiomorpholinylmethane to form 4-[(1,1-Dioxothian-4-yl)methyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one.
properties
IUPAC Name |
4-[(1,1-dioxothian-4-yl)methyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4S/c1-23-15-10-14(2-5-17-15)19-7-6-18(12-16(19)20)11-13-3-8-24(21,22)9-4-13/h2,5,10,13H,3-4,6-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHZHSQZCZAVOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)N2CCN(CC2=O)CC3CCS(=O)(=O)CC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]methyl}-1lambda6-thiane-1,1-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.